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Compound of Interest

Compound Name: 5-Amino-4-methylpyrimidine

Cat. No.: B112508

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a representative synthetic protocol for 5-Amino-4-methylpyrimidine. The information is
intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis.

Spectroscopic Data

Due to the limited availability of public experimental spectra for 5-Amino-4-methylpyrimidine,
this section presents predicted data based on established principles of NMR, IR, and MS
spectroscopy, supplemented with data from isomeric and related pyrimidine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted *H and 3C NMR chemical shifts for 5-Amino-4-
methylpyrimidine. Predictions are based on the analysis of substituent effects on the
pyrimidine ring.

Table 1: Predicted *H NMR Spectral Data for 5-Amino-4-methylpyrimidine
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Protons

Predicted Chemical

. Multiplicity Notes
Shift (6, ppm)

H2

Deshielded due to
8.0-8.2 Singlet adjacent nitrogen
atoms.

H6

Deshielded due to
adjacent nitrogen and

8.3-85 Singlet o )
proximity to the amino

group.

-NH:2

Chemical shift is
dependent on solvent

35-50 Broad Singlet and concentration;
exchangeable with
D20.

-CHs

Typical range for a
22-24 Singlet methyl group on an

aromatic ring.

Table 2: Predicted 13C NMR Spectral Data for 5-Amino-4-methylpyrimidine
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Predicted Chemical Shift

Carbon Notes
(3, ppm)
Highly deshielded due to two
Cc2 150 - 155 _ _
adjacent nitrogen atoms.
Deshielded by adjacent
C4 155 - 160 nitrogen and substituted with a
methyl group.
Shielded by the electron-
C5 120 - 125 ) )
donating amino group.
Deshielded by the adjacent
C6 145 - 150 ]
nitrogen atom.
Typical range for a methyl
-CHs 15-20 P J Y

group on an aromatic ring.

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for 5-Amino-4-methylpyrimidine are

presented in Table 3.

Table 3: Predicted IR Absorption Bands for 5-Amino-4-methylpyrimidine
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. Wavenumber )
Functional Group Intensity Notes
(cm™)
) Two bands expected
N-H Stretch 3300 - 3500 Medium - Strong , _
for the primary amine.
C-H Stretch )
_ 3000 - 3100 Medium
(Aromatic)
C-H Stretch (Aliphatic) 2850 - 3000 Medium
) Pyrimidine ring
C=N Stretch 1600 - 1650 Medium - Strong _
stretching.
) Pyrimidine ring
C=C Stretch 1450 - 1600 Medium - Strong )
stretching.
N-H Bend 1550 - 1650 Strong
C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS)

The predicted mass spectrum of 5-Amino-4-methylpyrimidine would show a molecular ion

peak (M*) at m/z = 109.13. Key fragmentation patterns would likely involve the loss of HCN,
CHsCN, and NH: radicals.

Table 4: Predicted Mass Spectrometry Data for 5-Amino-4-methylpyrimidine

m/z Possible Fragment Notes
109 [CsH7Ns]* Molecular lon (M*)
Loss of hydrogen cyanide from
82 [M - HCNJ* T
the pyrimidine ring.
68 [M - CHsCN]* Loss of acetonitrile.
93 [M - NH2]* Loss of the amino group.
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Experimental Protocols

This section outlines a general experimental protocol for the synthesis of 5-Amino-4-
methylpyrimidine and the acquisition of spectroscopic data.

Synthesis of 5-Amino-4-methylpyrimidine

A representative synthesis of 5-Amino-4-methylpyrimidine can be achieved through the
condensation of an appropriate amidine with a B-dicarbonyl compound or its equivalent,
followed by functional group manipulations. A plausible route is the reaction of acetamidine with
a suitable three-carbon precursor bearing an amino group or a precursor that can be converted
to an amino group.

Materials:

Acetamidine hydrochloride

» 3-Amino-2-methylacrylonitrile (or a suitable precursor)

e Sodium ethoxide

e Ethanol

o Diethyl ether

» Standard laboratory glassware and purification apparatus (e.g., for chromatography)
Procedure:

o A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol
under an inert atmosphere.

o Acetamidine hydrochloride is added to the sodium ethoxide solution and stirred to form the
free base.

e 3-Amino-2-methylacrylonitrile is added to the reaction mixture.
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o The mixture is refluxed for several hours, with the reaction progress monitored by thin-layer
chromatography (TLC).

e Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced
pressure.

e The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl
acetate).

» The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is
evaporated.

e The crude product is purified by column chromatography on silica gel or by recrystallization
from a suitable solvent system to yield 5-Amino-4-methylpyrimidine.

Spectroscopic Analysis

NMR Spectroscopy:
e 1H and 3C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
e Samples are dissolved in a suitable deuterated solvent, such as DMSO-des or CDCls.

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

o For confirmation of the -NHz protons, a D20 exchange experiment can be performed. After
acquiring a standard *H NMR spectrum, a few drops of D20 are added to the NMR tube, the
sample is shaken, and the spectrum is re-acquired. The signal corresponding to the -NH:
protons should disappear or significantly decrease in intensity.

IR Spectroscopy:
¢ IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
o Samples can be prepared as KBr pellets or analyzed as a thin film or in a suitable solvent.

o Data is reported in wavenumbers (cm~1).
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Mass Spectrometry:

e Mass spectra are obtained using an electron ionization (El) mass spectrometer.

o The sample is introduced via a direct insertion probe or through a gas chromatograph.

e The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Visualizations
General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 5-
Amino-4-methylpyrimidine.
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General Synthesis Workflow for 5-Amino-4-methylpyrimidine
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Caption: A diagram illustrating the general workflow for the synthesis and purification of 5-
Amino-4-methylpyrimidine.

Spectroscopic Analysis Workflow

The following diagram outlines the typical workflow for the spectroscopic analysis of a
synthesized compound like 5-Amino-4-methylpyrimidine.
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Caption: A flowchart depicting the typical workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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